molecular formula C13H17N B1488192 1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine CAS No. 1232403-58-5

1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine

Cat. No.: B1488192
CAS No.: 1232403-58-5
M. Wt: 187.28 g/mol
InChI Key: KVGIQSFNNBHJRQ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine is a synthetic organic compound intended for research and development purposes. This compound features an indane core structure, a motif present in compounds studied for various biological activities . Substances within this class have been investigated for their potential interactions with neurological targets . For example, some aminoindane derivatives are known to interact with monoamine systems in the brain, affecting the release of neurotransmitters like dopamine, norepinephrine, and serotonin . Other research into indanyl compounds explores their potential as calcium-sensing receptor antagonists, which may have implications for bone metabolism research . Additionally, indane-derived structures have been utilized in the discovery of selective enzyme inhibitors, such as those for butyrylcholinesterase, a target of interest in neurodegenerative disease research . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, as the specific pharmacological and toxicological profile of this compound has not been fully characterized.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-ylmethyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c14-13(5-6-13)9-10-7-11-3-1-2-4-12(11)8-10/h1-4,10H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGIQSFNNBHJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2CC3=CC=CC=C3C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Indene Core and Its Derivatives

The indene moiety, specifically 2,3-dihydro-1H-inden-2-yl frameworks, is typically prepared starting from 1-indanone or related indanone derivatives. The preparation involves nitration, reduction, and further functional group transformations.

Typical Experimental Procedure for Indanone Derivatives:

Step Reagents & Conditions Yield Notes
Nitration of 2,3-dihydro-1H-inden-1-one 98% sulfuric acid, KNO3, -10°C, 2 hours 77% Produces a mixture of 6-nitro and 4-nitro indanones (3:1 ratio) as yellow powder; precipitate isolated by filtration and washing.
Reduction of Nitroindanones SnCl2·H2O in 95% ethanol, reflux 2 hours; then NaOH aqueous workup 50% Converts nitroindanones to aminoindanones; purification by ether extraction and silica gel filtration.
Aldol-type Condensation 1-indanone with aldehydes in methanol, NaOH at 20°C overnight 54.1% Base-catalyzed condensation yielding substituted indene derivatives; workup includes acidification and extraction.

These steps provide the functionalized indene intermediates necessary for further elaboration.

Alternative Synthetic Routes and Cyclization Strategies

Some synthetic routes employ cyclization reactions to build the indene-cyclopropanamine framework in a convergent manner:

  • Formation of the indene ring system followed by cyclopropanation reactions.
  • Use of carbamate or amide intermediates derived from indene-based amines, which upon cyclopropanation or ring closure yield the target compound.
  • Protection-deprotection strategies to control amine functionality during multi-step synthesis.

For example, related indene derivatives bearing amine functionalities have been synthesized via carbamylation and subsequent selective deprotection, achieving high yields and purity.

Analytical and Purification Techniques

Throughout the synthesis, characterization and purity assessment are critical:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C) confirms structural integrity.
  • Mass Spectrometry (MS) provides molecular weight verification.
  • High-Performance Liquid Chromatography (HPLC) ensures product purity, often exceeding 95% in reported syntheses.
  • Chromatographic purification using silica gel is common after extractions.

Summary Table of Key Preparation Steps for 1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine

Synthetic Stage Reagents/Conditions Yield Range Key Notes
Nitration of 1-indanone H2SO4, KNO3, -10°C ~77% Produces nitroindene intermediates
Reduction to aminoindanone SnCl2·H2O, EtOH reflux ~50% Amino group introduction
Aldol condensation with aldehydes NaOH, MeOH, RT ~54% Functionalized indene scaffold
Cyclopropanamine introduction Cyclopropanamine, base, reflux Variable Nucleophilic substitution or reductive amination
Purification and characterization Silica gel chromatography, NMR, MS, HPLC Purity >95% Confirm structure and purity

Research Findings and Considerations

  • The choice of base and solvent critically affects the yield and selectivity of the cyclopropanamine substitution step.
  • Temperature control during nitration and reduction steps is essential to avoid side reactions and decomposition.
  • Protecting groups may be necessary to prevent unwanted reactions on the amine during multi-step synthesis.
  • The final compound's stability is generally good under standard laboratory conditions but may require protection from extreme pH and light exposure.
  • Adaptation of methods from related compounds, such as substituted indenes and cyclopropanamine derivatives, is common due to structural similarities.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to obtain reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (e.g., sodium hydride, NaH) are employed.

Major Products Formed:

  • Oxidation: Formation of indenyl ketones or aldehydes.

  • Reduction: Production of indenyl alcohols or amines.

  • Substitution: Generation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications in the development of new drugs.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating biological processes by binding to active sites or allosteric sites on enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The indenylmethyl group at the 2-position (target compound) vs. the 5-position (5-APDI) alters steric and electronic interactions. For example, 5-APDI exhibits stimulant effects linked to its secondary amine and inden-5-yl group, whereas the cyclopropanamine backbone may enhance metabolic stability .
  • Hybrid Structures: The anticancer agent in demonstrates how fluorinated indole and quinoline moieties enhance target selectivity, suggesting that similar modifications to the target compound could optimize therapeutic profiles.

Pharmacological and Physicochemical Properties

  • Psychoactivity: The hydrochloride salt of 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine () shares structural motifs with cathinone derivatives, which are associated with central nervous system stimulation .
  • Receptor Binding : The LPA1 antagonist () highlights the role of the indenylmethyl group in forming hydrophobic interactions with receptor pockets, a feature likely relevant to the target compound .
  • Solubility and Stability : Cyclopropanamine derivatives (e.g., 1-(4-methylphenyl)cyclopropanamine in ) exhibit improved solubility in hydrochloride salt forms, a consideration for drug formulation .

Biological Activity

1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine is a compound of interest due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanamine moiety attached to a dihydroindene structure, which is known for its ability to interact with various biological targets. Its molecular formula is C12H15NC_{12}H_{15}N.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body.

Key Mechanistic Insights:

  • Neurotransmitter Modulation: The compound may influence neurotransmitter systems by binding to receptors involved in mood regulation and cognitive functions.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which plays a role in epigenetic regulation and cancer progression .

Biological Activities

Research indicates that compounds structurally related to this compound exhibit diverse biological activities:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of similar compounds. For instance, derivatives have been developed that demonstrate significant inhibition of cancer cell proliferation through modulation of epigenetic regulators like LSD1 .

Neuroprotective Effects

The compound's interaction with neurotransmitter systems suggests possible neuroprotective effects. Cyclopropylamines are known to engage in oxidative processes that could lead to neuroprotection against oxidative stress .

Study 1: LSD1 Inhibition

A series of analogues derived from tranylcypromine showed enhanced potency as LSD1 inhibitors when modified with spirocyclic structures. These modifications resulted in improved selectivity and efficacy against closely related enzymes, indicating a promising avenue for further research on this compound as an LSD1 inhibitor .

Study 2: Neurotransmitter Interaction

Research into cyclopropylamines has demonstrated their ability to modulate neurotransmitter systems. A study indicated that these compounds could alter serotonin and dopamine levels, suggesting potential applications in treating mood disorders.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityMechanism
This compoundStructureAnticancer, NeuroprotectiveLSD1 Inhibition
N-(3,4-dimethylbenzyl)cyclopropanamineStructureNeurotransmitter ModulationReceptor Interaction
Tranylcypromine DerivativesStructureAnticancerEnzyme Inhibition

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its bioavailability and efficacy.

Key Pharmacokinetic Considerations:

  • Absorption: The compound's lipophilicity may enhance its absorption across biological membranes.
  • Metabolism: Potential metabolic pathways include oxidation and conjugation reactions typical for amines.

Q & A

Q. What are the recommended synthetic methodologies for preparing 1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine, and how do reaction conditions influence product purity?

The synthesis involves multi-step organic reactions, including nucleophilic substitution to introduce functional groups. Critical parameters include solvent selection (e.g., ethanol, methanol, or dichloromethane) and temperature control. For instance, polar aprotic solvents like DMF or DMSO may enhance reaction efficiency under optimized time conditions. Reaction quenching and purification via column chromatography are essential to isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure of this compound?

X-ray crystallography is the gold standard for resolving 3D molecular configurations, as demonstrated in structural studies of related dihydroindenyl derivatives. Complementary techniques include 1^1H/13^13C NMR for functional group analysis, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment. IR spectroscopy further confirms bond vibrations (e.g., amine or cyclopropane stretches) .

Q. How should researchers optimize solvent systems for efficient functionalization of the cyclopropane ring in this compound?

Solvent polarity and proticity significantly impact reaction outcomes. For electrophilic substitutions, dichloromethane or THF is preferred to stabilize intermediates. Protic solvents like ethanol may facilitate acid-catalyzed reactions. Systematic screening via Design of Experiments (DoE) can identify optimal solvent-reagent combinations while minimizing side products .

Advanced Research Questions

Q. How can researchers address inconsistencies in the observed bioactivity of this compound across different experimental models?

Discrepancies may arise from metabolic instability or assay-specific conditions. A two-pronged approach is recommended:

  • In vitro: Use standardized binding affinity assays (e.g., SPR or fluorescence polarization) with controlled pH and temperature.
  • In vivo: Optimize formulations for stability (e.g., lyophilization or blue ice shipping) and employ LC-MS to track metabolic degradation products .

Q. What strategies are effective in designing derivatives to improve target selectivity while minimizing off-target effects?

Rational design focuses on functional group modifications:

  • Electron-withdrawing groups (e.g., -F or -NO2_2) introduced via electrophilic substitution alter electronic profiles.
  • Steric hindrance adjustments (e.g., methyl or benzyl groups) guided by crystallographic data improve receptor fit. Iterative Structure-Activity Relationship (SAR) studies, combined with molecular docking (using InChI/SMILES data for 3D modeling), refine selectivity .

Q. What experimental frameworks are recommended for analyzing contradictory data in reaction mechanisms involving this compound?

Contradictions in mechanistic pathways (e.g., radical vs. ionic intermediates) can be resolved using:

  • Isotopic labeling (e.g., 2^2H or 13^13C) to trace reaction trajectories.
  • Kinetic isotope effects (KIE) and DFT calculations to distinguish between competing pathways. Cross-validation with spectroscopic trapping of intermediates (e.g., using TEMPO for radical detection) adds robustness .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for pharmacokinetic studies of this compound?

IVIVE requires integration of:

  • Microsomal stability assays to predict hepatic clearance.
  • Tissue-specific permeability models (e.g., Caco-2 cells for intestinal absorption).
  • Physiologically Based Pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolic rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine
Reactant of Route 2
1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine

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